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Compound of Interest

2,3,4,5-Tetrahydrobenzo[f]
Compound Name: _
[1,4]oxazepine

Cat. No.: B090999

A significant breakthrough in the application of the tetrahydrobenzo[floxazepine core has been
in the development of inhibitors for human monoamine oxidase B (hnMAO-B), a key enzyme
implicated in the progression of Parkinson's disease (PD).[1] Researchers have successfully
designed and synthesized novel compounds based on this scaffold that exhibit superior
potency and selectivity compared to existing treatments.[1]

Drug Design and Biological Activity

The design of these novel inhibitors originated from the structure of safinamide, an approved
second-generation hMAO-B inhibitor.[1] By cyclizing the amine group with the phenyl ring of
safinamide, a new series of compounds featuring the 2,3,4,5-tetrahydrobenzol[f][1][2]oxazepine
core was created.[1] Among the synthesized analogs, compounds ZM24 and ZM26
demonstrated a remarkable increase in both efficacy and isoform selectivity over safinamide.[1]
These compounds act as reversible hMAO-B inhibitors and have shown significant
neuroprotective properties and the ability to improve motor dysfunction in mouse models of
Parkinson's disease.[1]

Quantitative Data: hMAO-B Inhibition
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Selectivity Index

Compound hMAO-B ICso (nM) hMAO-A ICso (nM) (SI = ICs0 AIB)
Safinamide 39.8 3860 97

ZM24 1.2 >10000 >8333

ZM26 0.9 >10000 >11111

Data synthesized from
the findings in

reference[1].

Experimental Protocols

General Synthesis of 2,3,4,5-tetrahydrobenzolf][1][2]oxazepine Core: The synthesis typically
begins with commercially available starting materials. A key step involves the cyclization of an
amine group with a phenyl ring, often facilitated by a suitable catalyst and solvent system. The
final compounds are purified using standard chromatographic techniques.

» Step 1: N-Alkylation: A substituted 2-aminophenol is reacted with a suitable alkylating agent
(e.g., a dihaloalkane) in the presence of a base like potassium carbonate in a polar aprotic
solvent such as DMF.

o Step 2: Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular
nucleophilic substitution reaction, often heated under reflux, to form the seven-membered
tetrahydrobenzolf][1][2]oxazepine ring.

o Step 3: Functionalization: Further modifications, such as the introduction of various
substituents on the nitrogen atom or the aromatic ring, are carried out to optimize biological
activity.

 Purification and Characterization: Products are purified by column chromatography on silica
gel. The structure and purity of the final compounds are confirmed by *H NMR, 3C NMR, and
high-resolution mass spectrometry (HRMS).

hMAO-B Inhibition Assay: The inhibitory activity of the compounds against h(MAO-A and hMAO-
B is determined using a fluorometric assay.
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e Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable cell line
(e.g., ST cells).

e Substrate: A non-fluorescent substrate that is converted into a fluorescent product by MAO
activity (e.g., Amplex Red reagent).

e Procedure: The enzymes are pre-incubated with various concentrations of the test
compounds in a phosphate buffer. The reaction is initiated by adding the substrate and
horseradish peroxidase. The fluorescence is measured over time using a microplate reader.

o Data Analysis: ICso values are calculated by fitting the dose-response curves to a four-
parameter logistic equation.

Visualization: Drug Design Workflow
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Caption: From an existing drug to a novel, more potent scaffold.

Tetrahydrobenzo[f][1][2]oxazepines as Novel
Trypanocidal Agents

The tetrahydrobenzo[f][1][2]oxazepine scaffold has also been identified as a promising starting
point for the development of new treatments for trypanosomiasis, a parasitic disease.[3]
Through a computer-aided drug design approach, these compounds were identified as
potential inhibitors of the PEX14-PEX5 protein-protein interaction, which is crucial for the
parasite's survival.[3]

Computer-Aided Drug Design and Biological Activity

The discovery process involved a scaffold-hopping strategy using a chemically advanced
template search (CATS) algorithm, starting from known lead compounds.[3] This virtual
screening led to the identification of the 2,3,4,5-tetrahydrobenzolf][1][2]oxazepine core as a
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novel scaffold with potential trypanocidal activity.[3] Subsequent synthesis and biological
testing confirmed that these compounds bind to the PEX14 protein and disrupt the import of
proteins into glycosomes, a vital organelle for the parasite.[3]

: o _ idal Activi

Trypanocidal PEX14 Binding

Compound ID Scaffold .
Activity (ECso, pM) (NMR)
2,3,4,5-
7t Tetrahydrobenzolf][1] 5.2 Confirmed

[2]oxazepine

Substituted
Analog 1 Tetrahydrobenzolf][1] 2.8 Confirmed

[2]oxazepine

Substituted
Analog 2 Tetrahydrobenzolf][1] 3.5 Confirmed

[2]oxazepine

Data synthesized from
the findings in

reference[3].

Experimental Protocols

Virtual Screening Protocol: The identification of the novel scaffold was achieved through a
multi-step computational workflow.[3]

e 1. Template Selection: A known PEX14-PEXS5 inhibitor was used as the starting template.

o 2. Scaffold Hopping: A Chemically Advanced Template Search (CATS) 2D screening was
performed against a large chemical database (e.g., ChemBridge) to identify compounds with
similar pharmacophoric features but different core structures.[3]

» 3. Filtering: The resulting library was filtered based on Tanimoto similarity scores (>0.6) to
narrow down the candidates.[3]
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e 4. Docking and Scoring: The shortlisted compounds were docked into the PEX14 binding
site, and their binding energies were scored to predict affinity.

e 5. Scaffold Selection: The 2,3,4,5-tetrahydrobenzolf][1][2]oxazepine core was selected for
further chemical exploration and synthesis based on docking scores and chemical
tractability.[3]

Trypanocidal Activity Assay: The efficacy of the synthesized compounds against Trypanosoma
brucei is assessed using a standard cell viability assay.

e Cell Line:Trypanosoma brucei brucei bloodstream form.

e Procedure: Parasites are cultured in HMI-9 medium and seeded into 96-well plates. The
compounds are added at various concentrations. After a 72-hour incubation period, a
resazurin-based reagent is added.

o Data Analysis: The fluorescence, which correlates with the number of viable cells, is
measured. ECso values are calculated from the resulting dose-response curves.

Visualizations: Workflow and Pathway
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Caption: The computational workflow for scaffold discovery.[3]
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Caption: Inhibition of the PEX14-PEXS5 interaction pathway.
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Stereodivergent Synthesis of Chiral
Tetrahydrobenzo[f][1][2]oxazepines

A highly efficient and versatile method for synthesizing all four stereoisomers of chiral
tetrahydrobenzo[f][1][2]oxazepines has been developed, utilizing a highly diastereoselective
multicomponent Ugi—Joullié reaction.[2][4] This approach allows for the introduction of up to
four points of diversity in a single step, making it a powerful tool for building libraries of chiral
compounds for drug discovery.[2]

Synthetic Strategy

The synthesis starts from readily available and enantiopure 1,2-amino alcohols and
salicylaldehydes.[2][4] These are first converted into chiral cyclic imines. The key step is the
Ugi—Joullié three-component reaction between the cyclic imine, an isocyanide, and a carboxylic
acid. This reaction proceeds with high diastereoselectivity to produce the trans isomer of the N-
acylated tetrahydrobenzol[f][1][2]Joxazepine.[2] Crucially, the corresponding cis isomer can be
obtained through a thermodynamically controlled epimerization reaction catalyzed by a base.[2]

Quantitative Data: Reaction Scope and
Diastereoselectivity
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. . . Diastereom
Salicylaldeh Amino . Carboxylic Product . .
Isocyanide . ] eric Ratio
yde Alcohol Acid Yield (trans) .
(trans:cis)
: (S)-

Salicylaldehy ) ] ]
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e

I
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salicylaldehy (S)-Valinol Cyclohexyl Benzoic Acid 78% >95:5
de
Salicylaldehy ] ) ]
q (R)-Alaninol Benzyl Formic Acid 81% >95:5

e
Data
synthesized
from the
findings in

references[2]

[4].

Experimental Protocols

Synthesis of Chiral Cyclic Imines:

o A solution of the enantiopure 1,2-amino alcohol and the salicylaldehyde in a solvent like
toluene is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored
by TLC until the starting materials are consumed. The solvent is then removed under
reduced pressure to yield the crude cyclic imine, which is often used in the next step without
further purification.[2]

Diastereoselective Ugi—Joullié Reaction:

e To a solution of the chiral cyclic imine in a solvent such as methanol, the carboxylic acid and
the isocyanide are added sequentially at room temperature. The reaction mixture is stirred
for 24-48 hours.[2] After completion, the solvent is evaporated, and the residue is purified by
column chromatography to isolate the pure trans product.[2]
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Base-Catalyzed Epimerization to cis Isomer:

e The purified trans isomer is dissolved in a suitable solvent (e.g., THF), and a strong base
such as potassium tert-butoxide (t-BuOK) is added. The mixture is stirred at room
temperature until the thermodynamic equilibrium is reached (monitored by HPLC). The
reaction is then quenched, and the cis isomer is isolated after chromatographic purification.

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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